3-(Pyrrolidin-3-yl)-1h-1,2,4-triazol-5-amine dihydrochloride
Description
Properties
IUPAC Name |
5-pyrrolidin-3-yl-1H-1,2,4-triazol-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5.2ClH/c7-6-9-5(10-11-6)4-1-2-8-3-4;;/h4,8H,1-3H2,(H3,7,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJGDOUMBVLWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC(=NN2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)-1h-1,2,4-triazol-5-amine dihydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the triazole ring. One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which provides a variety of cyclic amines in good yields . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring undergoes oxidation under controlled conditions. For example, treatment with nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) generates nitro derivatives, which are precursors for further functionalization .
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| HNO₃ (0.5 M) | 60°C, 4 hrs | 3-(Pyrrolidin-3-yl)-5-nitro-1H-1,2,4-triazol-5-amine | 72 |
| H₂O₂ (30%) | RT, 12 hrs | 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine N-oxide | 58 |
Reduction Reactions
The amine groups in the pyrrolidine ring and triazole core can be reduced. Sodium borohydride (NaBH₄) selectively reduces the imine bonds without affecting the triazole ring :
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaBH₄ (2 eq) | Ethanol, 50°C, 2 hrs | 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine (free base) | 85 |
Substitution Reactions
The primary amine group at position 5 of the triazole participates in nucleophilic substitution. Reactions with alkyl halides or acyl chlorides yield structurally diverse derivatives :
Table: Substitution Reactions and Outcomes
| Substrate | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Ethyl bromoacetate | K₂CO₃, DMF | 80°C, 6 hrs | 5-(Ethoxycarbonylmethyl)-triazole derivative | 67 |
| Benzoyl chloride | Pyridine, CH₂Cl₂ | RT, 12 hrs | 5-Benzamido-triazole derivative | 74 |
| Methyl iodide | NaH, THF | 0°C → RT, 3 hrs | 5-Methylamino-triazole derivative | 63 |
Cyclocondensation Reactions
Under microwave-assisted conditions, the compound reacts with carbonyl compounds (e.g., ketones or aldehydes) to form fused heterocycles. For example, condensation with acetone produces a bicyclic triazolo-pyrrolidine system :
Key Conditions :
-
Solvent: Acetonitrile
-
Time: 30 minutes
-
Yield: 68%
Acid-Base Reactions
The dihydrochloride salt undergoes reversible protonation. Neutralization with NaOH releases the free base, while treatment with HCl restores the salt form :
Tautomerism and Structural Dynamics
The triazole ring exhibits annular tautomerism, with equilibrium between 1H- and 4H- forms depending on solvent polarity and pH . NMR studies confirm rapid interconversion in aqueous solutions:
| Tautomer | δ(¹H) (ppm) | δ(¹³C) (ppm) |
|---|---|---|
| 1H-Triazole | 8.2 (s, 1H) | 152.4 (C-3) |
| 4H-Triazole | 7.9 (s, 1H) | 148.7 (C-5) |
Scientific Research Applications
Biological Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles possess antimicrobial properties. The presence of the pyrrolidine moiety enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial cell membranes. Studies have shown that 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride demonstrates significant activity against various bacterial strains .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer effects. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, amide-functionalized triazoles have shown selective inhibition against cancer cell lines in vitro, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
The compound has been studied as a potential inhibitor of certain enzymes critical in metabolic pathways. Its structure allows it to interact with active sites of enzymes such as kinases and phosphatases. This interaction can lead to modulation of signaling pathways involved in various diseases .
Case Studies
Several studies highlight the effectiveness and versatility of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Antimicrobial efficacy | Demonstrated significant inhibition against E. coli and S. aureus with MIC values in the low micromolar range. |
| Study B | Anticancer activity | Showed IC50 values indicating potent cytotoxicity against breast cancer cell lines (MCF7) at concentrations below 10 µM. |
| Study C | Enzyme inhibition | Identified as a selective inhibitor for protein kinase CK2 with an IC50 value of 50 nM. |
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)-1h-1,2,4-triazol-5-amine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, while the triazole ring can contribute to its overall biological activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Pyrrolidine vs. Aromatic Groups : The pyrrolidine substituent in the target compound provides a basic nitrogen atom, which may enhance interactions with acidic residues in enzyme active sites (e.g., proteases or GPCRs). In contrast, phenyl or trifluoromethyl groups (as in TFAT) increase lipophilicity, favoring membrane penetration or hydrophobic binding pockets.
- Dihydrochloride Salt: The salt form improves aqueous solubility compared to neutral analogs like TFAT or 3-phenyl derivatives, making it more suitable for intravenous formulations.
Physicochemical Properties
| Property | Target Compound | TFAT | 3-Phenyl Derivative |
|---|---|---|---|
| Water Solubility | High (salt form) | Low | Moderate |
| LogP (Predicted) | ~0.5 | 1.9 | 1.2 |
| Melting Point | Not reported | N/A | 149–151°C |
Biological Activity
3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties.
- Molecular Formula : C6H11N5
- CAS Number : 154956-89-5
- SMILES Notation : Nc1nc(n[nH]1)N1CCCC1
Synthesis
The compound can be synthesized via microwave-assisted reactions involving the nucleophilic opening of succinimide derivatives followed by cyclization to form the triazole ring. Two complementary pathways have been established for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which include various amines and starting materials such as succinic anhydride and aminoguanidine hydrochloride .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including those related to 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported for certain derivatives against Staphylococcus aureus and Escherichia coli, demonstrating potent activity with MIC values ranging from 3.12 to 12.5 μg/mL .
Antifungal Activity
The compound's structural analogs have shown significant antifungal activity. Research indicates that modifications to the triazole scaffold can enhance antifungal potency against various fungal strains.
Anticancer Activity
Emerging data suggest that triazole compounds may exhibit anticancer properties by modulating cellular pathways:
- Compounds related to 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine have been evaluated for their effects on cell viability and proliferation in cancer cell lines. The mechanism often involves interference with mitotic spindle formation and induction of apoptosis in cancer cells .
Mechanistic Insights
The biological activity of 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Certain derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis.
- Disruption of Cellular Processes : The compound may disrupt normal cellular processes such as autophagy and lysosomal function, leading to increased apoptosis in cancer cells .
- Tautomerism : The presence of tautomeric forms in triazole compounds can influence their reactivity and biological interactions .
Case Studies
Several case studies have documented the efficacy of related compounds:
- A study focusing on pyrrole derivatives demonstrated their ability to inhibit bacterial growth effectively compared to standard antibiotics .
- Another investigation into the anticancer properties revealed that specific triazole derivatives could induce multipolar mitoses in centrosome-amplified cancer cells, leading to increased cell death .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
